Cas no 941716-84-3 (N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-ylmethylamine)
N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-ylmethylamine Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine
- N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine
- DTXSID90640313
- 941716-84-3
- methyl({[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methyl})amine
- MFCD09879920
- N-Methyl-1-(1-(6-methylpyrazin-2-yl)piperidin-3-yl)methanamine
- N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine,97%
- AKOS026808541
- MS-22054
- FT-0737098
- DB-079797
- N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-ylmethylamine
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- Inchi: 1S/C12H20N4/c1-10-6-14-8-12(15-10)16-5-3-4-11(9-16)7-13-2/h6,8,11,13H,3-5,7,9H2,1-2H3
- InChI Key: CBRQUNBWUQBINE-UHFFFAOYSA-N
- SMILES: N1(C2C=NC=C(C)N=2)CCCC(CNC)C1
Computed Properties
- Exact Mass: 220.16900
- Monoisotopic Mass: 220.16879665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 41Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 362.8±42.0 °C at 760 mmHg
- Flash Point: 173.2±27.9 °C
- PSA: 41.05000
- LogP: 1.67670
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-ylmethylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-ylmethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M103575-10mg |
N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine |
941716-84-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M103575-50mg |
N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine |
941716-84-3 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | M103575-100mg |
N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine |
941716-84-3 | 100mg |
$ 185.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615923-250mg |
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-3-amine |
941716-84-3 | 98% | 250mg |
¥1243.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615923-1g |
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-3-amine |
941716-84-3 | 98% | 1g |
¥4032.00 | 2024-04-24 |
N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-ylmethylamine Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-ylmethylamine
N-Methyl-1-(6-Methylpyrazin-2-Yl)Piperid-3-Ylmethylamine: A Comprehensive Overview
N-Methyl-1-(6-Methylpyrazin-2-Yl)Piperid-3-Ylmethylamine, also known by its CAS registry number 941716-84-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and synthetic versatility.
The molecular structure of this compound is characterized by a piperidine ring substituted at the 3-position with a methylamino group and at the 1-position with a 6-methylpyrazinyl group. The presence of these substituents imparts unique electronic and steric properties, making it an interesting target for further research in drug discovery and material science.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methodologies, including palladium-catalyzed cross-coupling reactions and multi-component synthesis strategies. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for large-scale production.
In terms of biological activity, studies have shown that N-Methyl-piperidine derivatives like this compound exhibit promising anti-inflammatory and antioxidant properties. These findings suggest potential applications in the development of novel therapeutic agents for chronic inflammatory diseases and oxidative stress-related disorders.
Moreover, computational studies using molecular docking techniques have revealed that this compound has a high binding affinity towards several key enzymes involved in metabolic pathways. This indicates its potential as a lead molecule in drug design, particularly in targeting enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
The integration of green chemistry principles into the synthesis of this compound has also been explored, emphasizing the use of environmentally friendly solvents and catalysts to minimize ecological impact. Such approaches align with current global efforts to promote sustainable chemical practices.
In conclusion, N-Methyl-1-(6-Methylpyrazin-2-Yl)Piperid-3-Ylmethylamine represents a valuable addition to the library of piperidine derivatives with promising prospects in both academic research and industrial applications. Continued exploration into its synthetic methods, biological activities, and environmental impact will undoubtedly contribute to its broader utilization in various fields.
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